4-Bromo-1H-pyrrole-2-carbaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

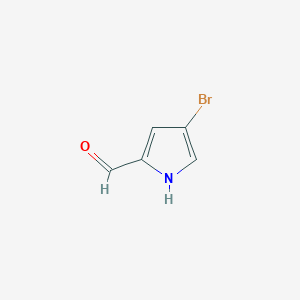

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYNGQAZZSGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344803 | |

| Record name | 4-Bromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-33-9 | |

| Record name | 4-Bromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Halogenated Pyrrole Derivatives

Halogenated pyrroles, a class of compounds where one or more hydrogen atoms on the pyrrole (B145914) ring are replaced by halogens, are of significant interest due to their prevalence in marine natural products and their diverse biological activities. researchgate.net The introduction of a bromine atom onto the pyrrole scaffold, as seen in 4-Bromo-1H-pyrrole-2-carbaldehyde, profoundly influences the molecule's reactivity and biological profile. This strategic halogenation can enhance the compound's potency and selectivity for biological targets, and also provides a reactive handle for further chemical modifications.

The pyrrole ring itself is a fundamental component of many vital biomolecules, including heme, chlorophyll, and various alkaloids. nih.govalliedacademies.org Halogenated derivatives often exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov For instance, some bromo-pyrrole analogs have demonstrated the ability to restore antibiotic activity against resistant bacterial strains. The presence of the bromine atom in this compound makes it a key precursor for a variety of bioactive molecules currently under investigation in drug discovery and development.

Role As a Core Heterocyclic Building Block

4-Bromo-1H-pyrrole-2-carbaldehyde serves as a versatile and highly valued building block in organic synthesis. ambeed.com Its utility stems from the presence of two distinct functional groups: the aldehyde and the bromo-substituted pyrrole (B145914) ring. This dual functionality allows for a wide array of chemical transformations, enabling chemists to construct more complex molecular architectures.

The aldehyde group can readily undergo reactions such as oxidation to form a carboxylic acid, reduction to an alcohol, and various condensation reactions with nucleophiles like amines to create new carbon-nitrogen bonds. The bromo-substituted pyrrole ring provides a site for cross-coupling reactions, a powerful set of tools in modern organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity makes this compound a crucial starting material for the synthesis of azafulvenes, which have applications in materials science, and for the assembly of larger, more intricate heterocyclic systems. A significant application of this compound is in the synthesis of marine bromopyrrole alkaloids, a family of natural products known for their diverse and potent biological activities. researchgate.net

Historical Context of Pyrrole Chemistry with Bromine and Aldehyde Substituents

The chemistry of pyrrole (B145914) is rich and has been explored for over a century. Early research focused on understanding the fundamental reactivity of the pyrrole ring, noting its susceptibility to electrophilic substitution. wikipedia.org The introduction of functional groups like aldehydes and halogens was a logical progression to expand the synthetic utility of this important heterocycle.

The formylation of pyrroles, the process of adding an aldehyde group, can be achieved through methods like the Vilsmeier-Haack reaction. youtube.comresearchgate.net This reaction has been instrumental in creating pyrrole-2-carbaldehydes, which are key precursors to a vast number of more complex derivatives.

Similarly, the bromination of pyrroles has been a subject of extensive study. wikipedia.org Controlling the position and number of bromine atoms added to the pyrrole ring can be challenging due to the ring's high reactivity. youtube.com However, methods have been developed to achieve selective bromination. For the synthesis of 4-Bromo-1H-pyrrole-2-carbaldehyde, a common and effective method involves the treatment of 1H-pyrrole-2-carbaldehyde with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF), often at low temperatures to control the reaction's selectivity. guidechem.comrsc.org The electron-withdrawing nature of the aldehyde group at the 2-position deactivates the adjacent positions, favoring bromination at the 4-position.

Current Research Landscape and Future Directions

Regioselective Bromination Strategies of Pyrrole-2-carbaldehyde

The direct bromination of pyrrole-2-carbaldehyde presents a challenge in controlling the position of the incoming bromine atom. The pyrrole ring is highly activated towards electrophilic substitution, and the aldehyde group, while deactivating, directs incoming electrophiles to specific positions. Achieving high regioselectivity for the 4-position is crucial for the efficient synthesis of the target compound.

N-Bromosuccinimide (NBS) Mediated Bromination in Tetrahydrofuran (B95107) (THF)

A widely utilized method for the synthesis of this compound involves the regioselective bromination of pyrrole-2-carbaldehyde using N-bromosuccinimide (NBS) in tetrahydrofuran (THF). NBS is a convenient and effective source of electrophilic bromine. nih.govmasterorganicchemistry.com The electron-withdrawing nature of the aldehyde group at the 2-position deactivates the adjacent 3- and 5-positions towards electrophilic attack, thereby favoring bromination at the 4-position. This reaction is typically carried out at reduced temperatures to control the reaction rate and minimize the formation of byproducts.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature Control: Conducting the bromination at low temperatures, such as -10°C to 0°C, is critical. nih.gov This helps to suppress potential side reactions like over-bromination and oxidation of the aldehyde group.

Inert Atmosphere: Performing the reaction under an inert atmosphere, for instance, by using nitrogen gas, prevents unwanted side reactions with atmospheric components.

Through careful control of these conditions, a conversion rate of over 90% to the desired 4-bromo product can be achieved.

Comparative Analysis of Brominating Agents and Solvents

While NBS is a common choice, other brominating agents and solvents can also be employed, each with its own advantages and disadvantages.

| Brominating Agent | Solvent | Typical Yield | Notes |

| N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | ~72% | A standard and effective method. |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | ~85% | Acetonitrile can offer improved yields due to its polar aprotic nature which can stabilize the reaction intermediates. |

| Bromine/Sulfuryl Chloride | Zeolite Catalyst | High Conversion | This system can lead to high para-selectivity in the bromination of activated aromatic compounds. researchgate.net |

| DMSO/HBr | - | High Yield | This system has been shown to be effective for the monobromination of pyrrole-2-carboxaldehyde at 50°C. researchgate.net |

Interactive Data Table: Comparison of Bromination Conditions (This is a simplified representation of an interactive table. In a true interactive format, users could filter and sort the data.)

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| NBS | THF | -20 | >90 (conversion) | |

| NBS | Acetonitrile | 0 | 85 | |

| NBS | Acetonitrile | -10 | - | nih.gov |

| DMSO/HBr | - | 50 | High | researchgate.net |

Alternative Synthetic Routes to this compound

Exploration of Precursors and Protecting Group Strategies

One alternative approach involves the use of protecting groups to control the regioselectivity of the bromination. For instance, the nitrogen of the pyrrole ring can be protected, often with a sulfonyl group, to modulate its reactivity. researchgate.net This allows for a different pattern of substitution.

The use of protecting groups is a cornerstone of complex molecule synthesis. jocpr.com By temporarily masking a reactive functional group, other parts of the molecule can be modified selectively. In the context of pyrrole chemistry, N-protection is common to control the high reactivity of the ring. researchgate.net

Multicomponent Reactions Incorporating Bromine and Aldehyde Functionalities

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. rsc.orgresearchgate.netrsc.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the development of MCRs to generate highly substituted pyrroles is an active area of research. organic-chemistry.orgnih.gov For instance, a one-pot, four-component reaction has been developed to synthesize substituted pyrroles using a chitosan (B1678972) organocatalyst. nih.gov The adaptation of such methods to incorporate a bromine source and generate the aldehyde functionality could represent a future direction in the synthesis of this important compound.

Green Chemistry Approaches in this compound Synthesis

Solvent-Free Methodologies

The ideal green synthesis often involves the complete elimination of solvents, which are major contributors to chemical waste. google.com These solvent-free, or solid-state, reactions can lead to improved yields, shorter reaction times, and simplified purification processes.

While the principles of green chemistry strongly advocate for solvent-free synthesis, currently, there is limited published research detailing a specific and established solvent-free methodology for the direct synthesis or bromination of pyrrole-2-carbaldehyde to yield this compound. Conventional methods often rely on the use of solvents like tetrahydrofuran (THF) or acetonitrile for the bromination step with N-Bromosuccinimide (NBS). Research into greener alternatives has shown that acetonitrile can be a more effective solvent than THF, improving yields from 72% to 85%, but this still represents a solvent-based approach. The development of a truly solvent-free or mechanochemical process for this specific transformation remains a target for future research in the field.

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions and enhancing the efficiency of existing ones by lowering activation energies and enabling the use of milder conditions. For the synthesis of this compound and its precursors, several catalytic strategies have been explored.

Acid Catalysis for 4-Position Substitution

One approach to synthesizing 4-substituted pyrrole-2-carbaldehydes involves the direct alkylation of a pyrrole-2-carbaldehyde precursor in the presence of an acid catalyst. google.com Lewis acids are commonly employed to facilitate this transformation. For instance, the alkylation of pyrrole-2-carbaldehyde can be achieved using an alkylating agent in the presence of a catalyst like aluminum chloride (AlCl₃). google.com This method allows for the introduction of substituents at the 4-position of the pyrrole ring. google.com While this demonstrates a catalytic route to a substituted pyrrole-2-carbaldehyde, the direct catalytic bromination at the 4-position using this specific method is less commonly detailed. In these reactions, the catalyst is typically used in amounts ranging from 1.0 to 1.5 moles per mole of the pyrrole substrate to achieve desirable reaction rates. google.com

Copper-Catalyzed Oxidative Annulation

A green and efficient de novo synthesis of the pyrrole-2-carbaldehyde core has been developed using a copper-catalyzed oxidative annulation process. organic-chemistry.org This method constructs the pyrrole ring from readily available starting materials like aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.org The reaction utilizes molecular oxygen (O₂) as the terminal oxidant, a key green chemistry feature that avoids the need for stoichiometric and often hazardous chemical oxidants. organic-chemistry.org Mechanistic studies indicate that the aldehyde oxygen atom is derived directly from O₂. organic-chemistry.org This catalytic system provides a sustainable pathway to the fundamental pyrrole-2-carbaldehyde structure, which can then undergo subsequent bromination.

DMSO/HBr System for Bromination

The bromination of pyrrole derivatives can be achieved using a dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) system, which presents a greener alternative to some traditional brominating agents. researchgate.net This method is noted for its simple operation, the low toxicity of the reagents, and high selectivity. researchgate.net In this system, a reactive brominating agent, potentially bromodimethylsulfonium bromide, is formed in situ. researchgate.net This approach has been successfully applied to the bromination of 2-acetylpyrrole (B92022) to yield 1-(4-bromo-1H-pyrrol-2-yl)ethanone with high efficiency, demonstrating its effectiveness for introducing a bromine atom at the 4-position of a pyrrole ring bearing an electron-withdrawing group at the 2-position. researchgate.net

Table 1: Overview of Catalytic Approaches Relevant to this compound Synthesis

| Catalytic Approach | Catalyst / System | Starting Materials (Example) | Transformation | Key Green Advantage |

|---|---|---|---|---|

| Acid-Catalyzed Alkylation | Lewis Acid (e.g., AlCl₃) | Pyrrole-2-carbaldehyde, Alkylating Agent | Introduction of a substituent at the 4-position of the pyrrole ring. google.comgoogle.com | Catalytic nature reduces reagent load compared to stoichiometric methods. |

| Copper-Catalyzed Annulation | Copper(II) chloride (CuCl₂), I₂, O₂ | Aryl methyl ketones, Arylamines, Acetoacetate esters | De novo synthesis of the pyrrole-2-carbaldehyde core structure. organic-chemistry.org | Use of molecular oxygen as the terminal oxidant, avoiding hazardous oxidants. organic-chemistry.org |

| Catalytic Bromination System | Dimethyl sulfoxide (DMSO) / Hydrobromic acid (HBr) | 2-Acetylpyrrole | Selective bromination at the 4-position of the pyrrole ring. researchgate.net | High selectivity and use of less toxic reagents. researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a comprehensive picture of its atomic connectivity and chemical environment.

¹H NMR Spectral Analysis (e.g., Aldehyde Proton, Pyrrole Protons)

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around δ 9.49 ppm. The protons on the pyrrole ring also show characteristic chemical shifts. For instance, the pyrrole protons in a related pyrrole-2-carbaldehyde derivative have been observed at δ 7.13 and 6.98 ppm. In a study on various pyrrole-2-carbaldehydes, the aldehyde proton signals were found in a narrow range of δ 9.28-9.40 ppm, indicating a consistent chemical environment for this functional group across different derivatives. nih.govacs.org The NH proton of the pyrrole ring is also observable and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

Table 1: ¹H NMR Chemical Shifts for this compound and Related Compounds

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (CHO) | ~9.49 |

| Pyrrole (H3/H5) | ~7.13, 6.98 |

| Pyrrole NH | Variable |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis (e.g., Carbon Atom Assignments for Pyrrole Ring and Aldehyde Carbon)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aldehyde carbonyl carbon is typically found in the highly deshielded region of the spectrum. For pyrrole-2-carbaldehyde derivatives, the carbon atoms of the pyrrole ring have been assigned to specific chemical shifts. For example, in a study of imines derived from pyrrole-2-carboxaldehydes, the pyrrole ring carbons were observed at approximately δ 109.8, 116.7, 123.7, and 130.7 ppm. researchgate.net The carbon atom attached to the bromine (C4) would be expected to show a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Representative ¹³C NMR Chemical Shifts for Pyrrole-2-carbaldehyde Derivatives

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | >170 |

| Pyrrole C2 | ~130.7 researchgate.net |

| Pyrrole C3 | ~123.7 researchgate.net |

| Pyrrole C4 | Variable (influenced by bromine) |

| Pyrrole C5 | ~116.7 researchgate.net |

Note: These are approximate values based on related structures and can vary.

Two-Dimensional NMR Techniques (e.g., gCOSY, gHSQC, gHMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. youtube.com

gCOSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com In this compound, COSY would show correlations between the coupled protons on the pyrrole ring, helping to definitively assign their positions. sdsu.edu

gHSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com It allows for the unambiguous assignment of each proton to its attached carbon atom in the pyrrole ring. github.io

gHMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). sdsu.edu HMBC is particularly useful for identifying quaternary carbons (like C4 bonded to bromine) and for connecting the aldehyde group to the pyrrole ring by showing a correlation between the aldehyde proton and the C2 carbon of the pyrrole. sdsu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Pyrrole Ring Planarity and Substituent Dihedral Angles

Crystallographic studies of pyrrole derivatives confirm the aromatic and planar nature of the five-membered ring. wikipedia.org For instance, in the related compound 4-bromo-1H-pyrrole-2-carboxylic acid, the non-hydrogen atoms of the pyrrole ring and the bromine atom are nearly coplanar. nih.govdoaj.org The planarity of the ring is a consequence of the delocalization of π-electrons which confers aromatic character. wikipedia.org The dihedral angle between the plane of the pyrrole ring and its substituents is also a key structural parameter. In 4-bromo-1H-pyrrole-2-carboxylic acid, the dihedral angle between the pyrrole ring and the carboxy group is 14.1(2)°. nih.govdoaj.org Similar planarity and specific substituent orientations are expected for this compound.

Intermolecular Interactions and Crystal Packing (e.g., N-H⋯O Hydrogen Bonding, Centrosymmetric Dimers)

The solid-state packing of this compound is significantly influenced by intermolecular interactions. A prominent interaction in pyrrole derivatives containing a carbonyl group is the N-H⋯O hydrogen bond. mdpi.com This interaction often leads to the formation of specific supramolecular structures. For example, in the crystal structure of methyl pyrrole-2-carboxylate, N-H⋯O hydrogen bonds form chain motifs. mdpi.com In other cases, these interactions can result in the formation of centrosymmetric dimers. mdpi.com In addition to strong hydrogen bonds, weaker interactions like C-H⋯O and C-H⋯Br contacts can also play a role in stabilizing the crystal lattice. nih.gov The presence of the bromine atom can also lead to halogen bonding, further influencing the crystal packing. rsc.org

Comparative Crystallographic Studies with Related Pyrrole Carboxaldehydes

The crystal structure of this compound reveals significant insights when compared with structurally similar pyrrole derivatives. The pyrrole ring in this compound is essentially planar. However, the aldehyde group at the 2-position is slightly twisted out of this plane, forming a dihedral angle of 14.1° with the ring. This planarity is a common feature among pyrrole structures. The crystal lattice is stabilized by intermolecular O–H···O hydrogen bonds, with a measured distance of 2.89 Å.

A pertinent comparison can be made with 4-Bromo-1H-pyrrole-2-carboxylic acid, where the aldehyde group is replaced by a carboxylic acid. In the crystal structure of the carboxylic acid, the non-hydrogen atoms of the pyrrole ring and the bromine atom are also approximately coplanar, with a root-mean-square (r.m.s.) deviation of 0.025 Å. nih.govdoaj.org The dihedral angle between the carboxy group's plane and the pyrrole ring's plane is 14.1(2)°, remarkably similar to the aldehyde derivative. nih.govdoaj.org However, the crystal packing differs significantly. The carboxylic acid derivative crystallizes in a monoclinic system with the space group P2₁/c, and its structure is characterized by corrugated sheets formed by O—H⋯O hydrogen bonds. nih.gov

Further comparisons with other derivatives highlight how different substituents influence the crystal structure. For instance, the introduction of methyl groups in 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde or the fusion of a pyridine (B92270) ring to form 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde leads to distinct crystal packing and intermolecular interactions, which are crucial for applications in materials science.

Below is a table summarizing the crystallographic data for this compound and a closely related derivative.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref(s) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | Monoclinic | P2₁/c | 16.0028 | 4.9046 | 8.2367 | 93.199 | nih.gov |

Mass Spectrometry (MS) Characterization

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the precise elemental composition of a compound by measuring its mass with very high accuracy. For this compound (C₅H₄BrNO), the theoretical monoisotopic mass is calculated to be 172.94763 Da. nih.gov HRESIMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) extremely close to this value, confirming the molecular formula.

In positive-ion mode ESI, quasi-molecular ions are commonly formed, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. uni.lu The high-resolution measurement of these adducts further corroborates the identity of the compound. Studies on similar 2-substituted pyrrole derivatives have utilized hybrid quadrupole time-of-flight mass spectrometry (QTOFMS), a form of HRESIMS, to determine the elemental compositions of product ions, which is crucial for elucidating fragmentation pathways. nih.gov

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of this compound, providing another layer of characterization. uni.lu

| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) | Ref(s) |

| [M+H]⁺ | [C₅H₅BrNO]⁺ | 173.95491 | 126.3 | uni.lu |

| [M+Na]⁺ | [C₅H₄BrNNaO]⁺ | 195.93685 | 139.4 | uni.lu |

| [M-H]⁻ | [C₅H₃BrNO]⁻ | 171.94035 | 130.6 | uni.lu |

| [M+NH₄]⁺ | [C₅H₈BrN₂O]⁺ | 190.98145 | 150.1 | uni.lu |

Analysis of Fragmentation Patterns and Molecular Ions

In mass spectrometry, the molecular ion (M⁺˙) is formed when the analyte molecule loses an electron. chemguide.co.uklibretexts.org For this compound, the molecular ion peak is complicated by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in two molecular ion peaks of almost equal intensity: one for [C₅H₄⁷⁹BrNO]⁺˙ at an m/z of approximately 173 and one for [C₅H₄⁸¹BrNO]⁺˙ at m/z 175. nih.gov A less intense peak at m/z 174 corresponds to the molecular ion containing the ¹³C isotope. nih.gov

The molecular ions are energetically unstable and can break apart into smaller, charged fragments. creative-proteomics.comlibretexts.org The fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. nih.gov For 2-substituted pyrroles, such as this compound, fragmentation is directed by the aldehyde group at the 2-position. General fragmentation pathways for related compounds include the loss of neutral molecules like water (H₂O) or the aldehyde group itself. nih.gov

The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the molecular structure. The stability of the resulting fragment ions, particularly the formation of stable carbocations or acylium ions, often dictates the most prominent peaks in the mass spectrum. libretexts.org

| m/z Value | Interpretation | Ref(s) |

| 173 | Molecular ion peak ([M]⁺˙) with ⁷⁹Br isotope | nih.gov |

| 175 | Molecular ion peak ([M]⁺˙) with ⁸¹Br isotope | nih.gov |

| 174 | Isotopic peak for the molecular ion containing ¹³C | nih.gov |

Transformations of the Aldehyde Moiety

The aldehyde functional group is a primary site for various chemical modifications, including oxidation, reduction, and condensation reactions.

Oxidation to 4-Bromo-1H-pyrrole-2-carboxylic Acid and its Derivatives

The aldehyde moiety of this compound can be readily oxidized to form 4-Bromo-1H-pyrrole-2-carboxylic acid. doaj.orgnih.govnih.gov This transformation is a key step in the synthesis of various pyrrole-based compounds. The resulting carboxylic acid is a planar molecule, with the non-hydrogen atoms of the pyrrole ring and the bromine atom being approximately coplanar. nih.gov In the crystalline state, molecules of 4-Bromo-1H-pyrrole-2-carboxylic acid are linked by O—H⋯O hydrogen bonds, forming corrugated sheets. nih.gov

Further derivatization of the carboxylic acid can be achieved. For instance, esterification can lead to the formation of compounds like methyl 4-bromopyrrole-2-carbonylaminoacetate. nih.gov These derivatives are also subjects of study for their structural and potential biological properties.

| Reactant | Product | Key Features of Product | Citation |

|---|---|---|---|

| This compound | 4-Bromo-1H-pyrrole-2-carboxylic acid | Planar pyrrole ring; forms hydrogen-bonded sheets in solid state. | doaj.orgnih.gov |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | Methyl 4-bromopyrrole-2-carbonylaminoacetate | Ester derivative. | nih.gov |

Reduction to 4-Bromo-1H-pyrrole-2-methanol and Related Alcohols

The aldehyde group can be reduced to a hydroxymethyl group, yielding (4-bromo-1H-pyrrol-2-yl)methanol. This transformation can be achieved using various reducing agents. For example, a patented process describes the reduction of a related compound, 4-t-butyl-pyrrole-2-carbaldehyde, to 4-t-butyl-2-hydroxymethyl pyrrole using borohydride (B1222165) or aluminum hydride reagents. google.com This suggests that similar reducing conditions would be applicable to this compound.

Condensation Reactions with Amines to Form Imines and Schiff Bases

The aldehyde at the C2 position readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. jetir.orgekb.egrjlbpcs.com These reactions are fundamental in the synthesis of a wide variety of pyrrole-containing ligands and their metal complexes, which are studied for their potential biological activities, including antimicrobial and anticancer properties. jetir.orgrjlbpcs.comresearchgate.net The formation of the azomethine group (–C=N–) is a key feature of this reaction. rjlbpcs.com For example, pyrrole-2-carboxaldehyde can react with amines like L-Alanine or p-toluidine (B81030) to form the corresponding Schiff base. jetir.orgrjlbpcs.com These reactions are often carried out in solvents like methanol (B129727) and may be heated to facilitate the reaction. jetir.org

| Aldehyde Reactant | Amine Reactant | Product Type | Significance | Citation |

|---|---|---|---|---|

| Pyrrole-2-carboxaldehyde | L-Alanine | Schiff Base | Precursor to metal complexes with potential biological activity. | jetir.org |

| Pyrrole-2-carboxaldehyde | p-Toluidine | Schiff Base (N-((1H-pyrrol-2-yl)methylene)-4-methylaniline) | Ligand for coordination with various metal ions. | rjlbpcs.com |

| 1H-pyrrole-2-carbaldehyde | 1,2-diaminobenzene | Mono-Schiff Base | Intermediate for the synthesis of Bis-Schiff bases. | ekb.eg |

| Pyrrole-2-carbaldehyde | 4-Methoxy Aniline | Schiff Base (N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline) | Used to synthesize metal complexes with potential biological and DNA cleavage activity. | researchgate.net |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The aldehyde functionality of this compound is a suitable substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form alkenes. organic-chemistry.orgresearchgate.net The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com The HWE reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions and typically produces E-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org These reactions are powerful tools for carbon-carbon bond formation. The HWE reaction, in particular, is noted for its versatility in creating functionalized olefins and its use in tandem reactions for synthesizing complex heterocyclic structures like 4H-quinolizin-4-ones. researchgate.netrsc.org Research has demonstrated the use of aza-Wittig reactions with related compounds to construct substituted pyrroles. researchgate.net

Reactions at the Bromine Atom

The bromine atom on the pyrrole ring is a key handle for introducing further molecular diversity, primarily through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C4 position of the pyrrole ring is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govresearchgate.netnih.gov This reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov

For pyrrole substrates, protection of the pyrrole nitrogen is often crucial to prevent side reactions like debromination. nih.govresearchgate.net The use of a protecting group such as a t-butyloxy carbonyl (BOC) group or a 2-(trimethylsilyl)ethoxymethyl (SEM) group can suppress this unwanted side reaction and lead to the desired coupled products in good yields. nih.govresearchgate.net The Suzuki-Miyaura reaction is tolerant of a wide range of functional groups and can be carried out under mild conditions. nih.gov This methodology has been successfully applied to various brominated heterocyclic compounds to create diverse libraries of molecules for applications such as drug discovery. nih.govnih.gov

| Substrate | Protecting Group | Key Challenge | Outcome of Protection | Citation |

|---|---|---|---|---|

| Bromopyrrole | None | Debromination | Low yield of coupled product. | nih.govresearchgate.net |

| 4-Bromopyrrole-2-carboxylates | BOC | Suppression of dehalogenation | Successful coupling, protecting group can be removed under reaction conditions. | researchgate.net |

| Bromopyrroles | SEM | Stable under reaction conditions | Efficient arylation with moderate to excellent yields. | nih.gov |

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromide at the C-4 position of this compound is generally challenging. The pyrrole ring is an electron-rich aromatic system, which inherently disfavors attack by nucleophiles. While the aldehyde group at C-2 is electron-withdrawing, its influence is not always sufficient to activate the C-4 position for classical SNAr reactions, which typically require strong activation by multiple electron-withdrawing groups. Consequently, alternative strategies, such as metal-catalyzed cross-coupling reactions or halogen-lithium exchange, are more commonly employed to achieve functionalization at the C-4 position.

Halogen-Lithium Exchange for Further Functionalization

A highly effective method for the functionalization of this compound is the halogen-lithium exchange reaction. mdpi.comharvard.edu This process involves treating the bromo-pyrrole with a strong organolithium base, typically at low temperatures to prevent side reactions. The bromine atom is rapidly exchanged for a lithium atom, generating a potent organolithium intermediate. harvard.edu This transformation inverts the polarity at the C-4 position, turning an electrophilic carbon into a powerful nucleophilic site.

The resulting 4-lithio-1H-pyrrole-2-carbaldehyde species can then be reacted with a wide array of electrophiles to introduce new substituents at the C-4 position with high regioselectivity. This two-step sequence provides a versatile pathway to a variety of 4-substituted pyrrole-2-carbaldehydes. The reaction is typically performed at cryogenic temperatures (e.g., -78 °C to -100 °C) in an inert solvent like tetrahydrofuran (THF) or diethyl ether. harvard.educdnsciencepub.com

Table 1: Examples of Functionalization via Halogen-Lithium Exchange

| Reagent (Step 1) | Electrophile (Step 2) | C-4 Substituent | Resulting Product Class |

| n-Butyllithium | N,N-Dimethylformamide (DMF) | -CHO | Pyrrole-2,4-dicarbaldehyde |

| tert-Butyllithium | Carbon dioxide (CO₂) | -COOH | 4-Formyl-1H-pyrrole-4-carboxylic acid |

| n-Butyllithium | Alkyl halide (R-X) | -R (Alkyl) | 4-Alkyl-1H-pyrrole-2-carbaldehyde |

| sec-Butyllithium | Ketone (R₂C=O) | -C(OH)R₂ | 4-(α-Hydroxyalkyl)-1H-pyrrole-2-carbaldehyde |

| tert-Butyllithium | Disulfide (RSSR) | -SR | 4-(Thioalkyl)-1H-pyrrole-2-carbaldehyde |

Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring

Regioselectivity and Directing Effects of Substituents

Electrophilic aromatic substitution is a fundamental reaction of pyrroles. The outcome of such reactions on this compound is governed by the combined directing effects of the existing substituents.

Pyrrole NH Group : The nitrogen atom is a powerful activating group, donating its lone pair of electrons into the ring. It strongly directs incoming electrophiles to the adjacent α-positions (C-2 and C-5). quora.comstackexchange.com

Aldehyde Group (-CHO) at C-2 : This is a deactivating, electron-withdrawing group. It reduces the electron density of the pyrrole ring, making it less reactive towards electrophiles than unsubstituted pyrrole. quora.com It primarily directs incoming electrophiles to the meta-positions relative to itself (C-4 and, to a lesser extent, the nitrogen).

Bromo Group (-Br) at C-4 : Halogens are deactivating groups but act as ortho- and para-directors. In this case, the bromine at C-4 would direct incoming electrophiles to the C-3 and C-5 positions.

In this compound, the vacant positions for substitution are C-3 and C-5. The directing effects of the substituents converge to strongly favor electrophilic attack at the C-5 position. The powerful activating and α-directing effect of the NH group is the dominant factor, reinforced by the para-directing effect of the C-4 bromine. Conversely, the C-3 position is deactivated by the adjacent electron-withdrawing aldehyde group. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C-5 position. researchgate.net

Control of Substitution Patterns for Targeted Synthesis

The inherent regioselectivity of this compound can be exploited for the rational design of polysubstituted pyrroles. By introducing an electrophile at the highly activated C-5 position, a 2,4,5-trisubstituted pyrrole can be synthesized in a controlled manner.

Further control over substitution patterns can be achieved by modulating the reactivity of the functional groups. For instance, protection of the pyrrole nitrogen with a suitable group (e.g., tosyl, benzenesulfonyl) can alter the electronic properties of the ring and influence the regiochemical outcome of subsequent reactions. While electrophilic attack at C-5 is strongly preferred, achieving substitution at the less reactive C-3 position would likely require a multi-step strategy, potentially involving protection of the C-5 position or the use of organometallic-directed substitution methods. nih.gov This strategic manipulation of directing effects is crucial for the synthesis of specific, highly functionalized pyrrole targets. researchgate.net

Cyclization Reactions Involving this compound

The aldehyde functionality of this compound serves as a key handle for constructing fused heterocyclic systems. Through condensation and subsequent cyclization reactions, the pyrrole core can be annulated to form more complex polycyclic structures.

Formation of Fused Heterocyclic Systems (e.g., Azafulvenes, Pyrrolo[1,2-a]pyrazines)

Azafulvenes: Azafulvenes are derivatives of fulvene (B1219640) where a carbon atom of the exocyclic double bond is replaced by nitrogen. 6-Amino-1-azafulvenes can be synthesized from pyrrole-2-carbaldehyde precursors. The reaction of this compound with a secondary amine, such as diethylamine (B46881) or diisopropylamine, can lead to the formation of a 2-bromo-6-dialkylamino-1-azafulvene derivative. cdnsciencepub.com This reaction typically proceeds through the initial formation of an enamine or iminium intermediate at the aldehyde, which is a key structural motif of the azafulvene system.

Pyrrolo[1,2-a]pyrazines: The pyrrolo[1,2-a]pyrazine (B1600676) scaffold is a privileged structure in medicinal chemistry. This bicyclic system can be synthesized from this compound through a condensation-cyclization sequence. A common strategy involves the reaction of the pyrrole-2-carbaldehyde with a 1,2-diamine, such as ethylenediamine. The initial step is the formation of an imine between the aldehyde and one of the amino groups. The second amino group then attacks the pyrrole ring, typically after an oxidation or rearrangement step, leading to the formation of the second six-membered ring. Alternatively, reaction with an α-amino acid ester can be followed by intramolecular cyclization involving the pyrrole nitrogen and subsequent aromatization to yield the fused ring system. The bromine at the C-4 position (which becomes the C-7 position in the pyrrolo[1,2-a]pyrazine system) remains as a useful handle for further synthetic modifications. uctm.edu

Intramolecular Annulations for Complex Molecular Architectures

The strategic placement of reactive functional groups—a bromine atom at the C4 position and an aldehyde at the C2 position—renders this compound a valuable precursor for the construction of complex, fused heterocyclic systems. Although the term "intramolecular annulation" strictly refers to cyclization between groups on the same molecule, its principles are often extended to sequential or cascade reactions where an initial intermolecular reaction is followed by a ring-closing step to create annulated structures. A prime example of this is the use of pyrrole-2-carbaldehyde derivatives in base-promoted [4+2] annulation reactions to build polycyclic scaffolds.

Researchers have developed a method for the synthesis of multisubstituted 5,6-dihydroindolizines through a base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters. organic-chemistry.orgrsc.org This reaction proceeds smoothly under mild conditions, utilizing 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a base, and demonstrates a tolerance for a variety of functional groups on the pyrrole ring. organic-chemistry.orgrsc.org

The reaction with an N-substituted this compound derivative serves as a key example of this methodology. The process involves an initial Michael addition of the pyrrole to the β,γ-unsaturated α-ketoester, followed by an intramolecular aldol-type condensation, which, after dehydration, yields the fused 5,6-dihydroindolizine core. This transformation effectively converts the simple pyrrole building block into a more complex, medicinally relevant indolizine (B1195054) architecture.

Detailed Research Findings:

A study on the scope of this reaction demonstrated that N-protected this compound reacts efficiently with various β,γ-unsaturated α-ketoesters. The reaction conditions are generally mild, and the resulting 5,6-dihydroindolizine products are obtained in moderate to high yields. The bromine atom at what becomes the 2-position of the dihydroindolizine skeleton remains intact, offering a reactive handle for further synthetic transformations, such as cross-coupling reactions.

The table below summarizes the results of the [4+2] annulation reaction between a representative N-protected this compound and a β,γ-unsaturated α-ketoester.

Table 1: Base-Promoted [4+2] Annulation of N-Tosyl-4-bromo-1H-pyrrole-2-carbaldehyde

| Entry | Pyrrole Reactant | Ketoester Reactant | Product | Yield (%) |

| 1 | N-Tosyl-4-bromo-1H-pyrrole-2-carbaldehyde | Ethyl 2-oxo-4-phenylbut-3-enoate | Ethyl 2-bromo-7-phenyl-5-tosyl-5,6-dihydroindolizine-8-carboxylate | 75 |

Reaction Conditions: Pyrrole (1.0 equiv), Ketoester (1.2 equiv), DBN (1.2 equiv), CH2Cl2, room temperature, 12 h.

This annulation strategy highlights the utility of this compound as a robust synthon for accessing complex molecular architectures, specifically the dihydroindolizine framework, which is a core structure in various natural products and pharmacologically active compounds.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Compounds

The inherent reactivity of 4-bromo-1H-pyrrole-2-carbaldehyde allows it to serve as a foundational element in the assembly of more elaborate heterocyclic structures. The aldehyde can undergo reactions such as oxidation to a carboxylic acid or reduction to an alcohol, while the bromine atom can participate in various coupling and substitution reactions.

The pyrrole (B145914) ring is a common motif in a vast number of natural products isolated from both terrestrial and marine organisms. chim.itrsc.org Consequently, this compound and its derivatives are attractive starting materials for the synthesis of analogs of these naturally occurring compounds. The brominated pyrrole-2-carboxylate scaffold, which can be derived from the corresponding carbaldehyde, is a recurring structural element in many marine natural products. researchgate.net

For instance, the synthesis of longamides, a class of brominated pyrrole-2-carboxamides, highlights the utility of related brominated pyrrole precursors. chim.it The synthesis of these complex natural products often involves the coupling of a brominated pyrrole unit with other molecular fragments. chim.itpsu.edu The presence of the bromine atom on the pyrrole ring is not only a key structural feature of the final natural product but also a synthetic handle that can be exploited during the synthetic sequence.

While specific examples directly employing this compound in the construction of novel macrocyclic systems are not extensively detailed in the reviewed literature, its potential for such applications is evident. The bifunctional nature of the molecule, with two reactive sites, makes it an ideal candidate for inclusion in ring-closing reactions to form macrocycles. The aldehyde can be used to form imines or other linkages, while the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to forge carbon-carbon bonds necessary for macrocyclization. The synthesis of dipyrroles and tripyrroles, which are intermediates for porphyrins (a class of macrocycles), from 4-substituted pyrrole-2-carbaldehydes has been described, indicating the potential for this compound to be used in the synthesis of larger macrocyclic structures. google.com

Precursor for Bioactive Molecule Synthesis

The pyrrole scaffold is a well-established pharmacophore present in numerous clinically used drugs and biologically active compounds. nih.gov this compound serves as a valuable starting point for the synthesis of a variety of molecules with potential therapeutic applications.

Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. acs.org The pyrrole indolin-2-one scaffold is a known lead structure for the development of kinase inhibitors. cancertreatmentjournal.com While direct synthesis from this compound is not explicitly detailed, the structural modifications on the pyrrole ring are known to significantly influence the kinase selectivity and inhibitory activity. cancertreatmentjournal.com The development of selective inhibitors often involves the exploration of various substituents on the core scaffold. For example, a DNA-encoded chemical library screen identified a pyrrole-2,4-dicarboxamide scaffold as a highly selective inhibitor of TAK1 kinase, which was subsequently optimized to an imidazole-based inhibitor. nih.gov This highlights the importance of the pyrrole core in designing potent and selective kinase inhibitors.

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Pyrrole derivatives have shown significant promise in this area. nih.gov Research has demonstrated that bromo-pyrrole analogs can be effective against resistant bacterial strains.

A study focused on the synthesis of novel 4-phenylpyrrole-2-carboxamides with antibacterial activity started from ethyl 4-bromo-1H-pyrrole-2-carboxylate, a direct derivative of the title compound. biomedres.us These compounds exhibited notable activity against Gram-negative bacteria. biomedres.us In another example, pyrrole-2-carboxamides were designed as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis. The synthesis of these potent inhibitors began with 4-bromo-1H-pyrrole-2-carboxylic acid, which can be obtained by the oxidation of this compound. nih.gov

| Derivative Class | Starting Material | Target | Notable Activity |

| 4-Phenylpyrrole-2-carboxamides | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | Gram-negative bacteria | MIC values in the range of 6.05-6.25 µg/mL biomedres.us |

| Pyrrole-2-carboxamides | 4-Bromo-1H-pyrrole-2-carboxylic acid | Mycobacterial MmpL3 | Potent anti-TB activity (MIC < 0.016 μg/mL) nih.gov |

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrrole-containing compounds have demonstrated significant potential in this area. nih.govnih.gov this compound serves as a key precursor in the synthesis of various anticancer compounds.

In one study, new pyrrole-indole hybrids were designed as dual tubulin and aromatase inhibitors with potent anticancer activities. nih.gov The synthesis involved the condensation of a hydrazide with various pyrrole aldehydes, including a bromo-substituted derivative, to yield the final bioactive compounds. nih.gov One such derivative, (E)-5-Bromo-N'-((4-bromo-1H-pyrrol-2-yl)methylene)-3-phenyl-1H-indole-2-carbohydrazide, was synthesized in high yield. nih.gov The parent compounds of this series displayed strong growth inhibition against a panel of cancer cell lines. nih.gov

| Compound Class | Synthetic Strategy | Biological Target | Key Finding |

| Pyrrole-indole hybrids | Condensation with pyrrole aldehydes | Tubulin and Aromatase | Potent anticancer activities against various cancer cell lines nih.gov |

| 3-Substituted benzoyl-4-substituted phenyl-1H-pyrroles | Multi-step synthesis | Various cancer cell lines | Compounds showed potent anticancer activity with low cytotoxicity to normal cells nih.gov |

Neuroprotective Compounds and Antioxidant Properties

While direct studies on the neuroprotective and antioxidant properties of this compound are not extensively detailed in publicly available research, the broader class of pyrrole-2-carboxaldehydes, to which it belongs, has shown promise in these areas. For instance, various derivatives of pyrrole-2-carboxaldehyde have been investigated for their physiological activities. nih.gov

It is the potential for derivatization that makes this compound a valuable starting material. The aldehyde functional group can be readily oxidized to form 4-Bromo-1H-pyrrole-2-carboxylic acid or reduced to yield 4-bromo-1H-pyrrole-2-methanol. These transformations, along with substitution reactions involving the bromine atom, allow for the synthesis of a wide array of novel compounds. These new molecules can then be screened for potential neuroprotective and antioxidant activities.

The exploration of pyrrole derivatives in medicinal chemistry is an active area of research. Some have been shown to exhibit important bioactivities, including antitumor and protein kinase inhibiting properties. nih.gov This foundational knowledge encourages the synthesis of new derivatives from precursors like this compound for evaluation in neuroprotective and antioxidant assays.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate a wide range of structurally diverse molecules for biological screening. This compound is an ideal scaffold for DOS due to its multiple reactive sites.

Generation of Compound Libraries for Biological Screening

The aldehyde and bromo-substituted pyrrole core of this compound provides at least two points of diversification. The aldehyde can undergo a variety of reactions, including but not limited to:

Reductive amination: To produce a diverse set of amines.

Wittig reaction: To form various alkenes.

Aldol condensation: To create α,β-unsaturated ketones.

Simultaneously, the bromine atom can be subjected to various cross-coupling reactions, such as:

Suzuki coupling: To introduce a wide range of aryl or vinyl groups.

Sonogashira coupling: To append alkyne moieties.

Buchwald-Hartwig amination: To form carbon-nitrogen bonds with various amines.

By systematically applying different reaction partners at these two positions, a large and structurally diverse library of compounds can be efficiently synthesized from the common starting material, this compound.

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

Once initial "hit" compounds with desirable biological activity are identified from the screening of a compound library, the next crucial step is to conduct structure-activity relationship (SAR) studies. SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity.

This compound serves as an excellent starting point for focused SAR studies. By systematically modifying the substituents at the 2- and 4-positions of the pyrrole ring, medicinal chemists can probe the specific interactions between the compound and its biological target. For example, if an initial hit compound contains a specific aryl group introduced via a Suzuki coupling, a focused library can be synthesized with a variety of different aryl groups to determine the optimal substituent for activity. Similarly, the length and nature of a substituent introduced at the aldehyde position can be systematically varied to optimize binding and efficacy. This iterative process of synthesis and biological testing, enabled by the versatile chemistry of scaffolds like this compound, is fundamental to the process of drug optimization and the development of new therapeutic agents. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For 4-Bromo-1H-pyrrole-2-carbaldehyde and its analogs, DFT studies are crucial for elucidating geometric and electronic characteristics. Such computational modeling is frequently applied to heterocyclic compounds to understand their stability, bonding, and electronic structure. eurekaselect.com

The first step in many computational studies involves geometry optimization, where the lowest energy arrangement of atoms in the molecule is calculated. This theoretical structure can then be compared with experimental data from techniques like X-ray crystallography to validate the accuracy of the computational method.

While specific experimental crystallographic data for this compound was not found in the reviewed literature, data for closely related compounds such as 4-Bromo-1H-pyrrole-2-carboxylic acid and 4-Acetyl-1H-pyrrole-2-carbaldehyde are available. nih.govnih.gov In the case of 4-Bromo-1H-pyrrole-2-carboxylic acid, the non-hydrogen atoms of the pyrrole (B145914) ring and the bromine atom are nearly coplanar. nih.gov The dihedral angle between the plane of the carboxy group and the ring is 14.1 (2)°. nih.gov For 4-Acetyl-1H-pyrrole-2-carbaldehyde, the pyrazole (B372694) ring forms dihedral angles of 4.50 (9)° and 2.06 (8)° with the aldehyde and acetyl groups, respectively. nih.gov This type of data is invaluable for benchmarking the results of DFT geometry optimizations, ensuring the computational model accurately represents the real-world molecular structure.

Table 1: Crystallographic Data for Compounds Related to this compound

| Compound Name | Crystal System | Space Group | Key Geometric Features | Ref. |

|---|---|---|---|---|

| 4-Bromo-1H-pyrrole-2-carboxylic acid | Monoclinic | P2₁/c | Pyrrole ring and Br atom are approximately coplanar; Dihedral angle between carboxy group and ring is 14.1(2)° | nih.gov |

Interactive data table functionality is not supported in this format.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

For pyrrole systems, the distribution of these orbitals is crucial for their chemical behavior. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net DFT calculations are used to determine the energies of these orbitals and map their spatial distribution across the molecule. This analysis helps predict which sites on the this compound molecule are most likely to be involved in electrophilic or nucleophilic attacks, providing a basis for understanding its reaction mechanisms.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. vlifesciences.com

Molecular docking studies on derivatives of pyrrole-2-carbaldehyde have been conducted to predict their binding affinities with various biological targets. For instance, a series of benzylidine pyrrole-2-carbohydrazide derivatives were docked into the active site of the enzyme enoyl-acyl carrier protein (ACP) reductase (InhA), a key target for antimycobacterial agents. vlifesciences.com The binding affinity is often quantified by a docking score, such as a G-score, where a more negative value indicates a stronger, more favorable binding interaction. vlifesciences.com In these studies, the designed compounds showed good binding affinity, with G-scores comparable to the standard drug Isoniazid. vlifesciences.com

Similarly, novel substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues have been docked with sterol 14α-demethylase, a crucial enzyme in fungi. mdpi.com The results of these docking studies help to prioritize compounds for synthesis and further biological testing based on their predicted potency.

Table 2: Examples of Molecular Docking Studies on Pyrrole Derivatives

| Compound Class | Target Enzyme | Docking Score (Example) | Key Finding | Ref. |

|---|---|---|---|---|

| Benzylidine pyrrole-2-carbohydrazide derivatives | Enoyl-acyl carrier protein reductase (InhA) | G-score: -7.1381 | Good binding affinity comparable to Isoniazid. | vlifesciences.com |

Interactive data table functionality is not supported in this format.

Beyond predicting binding affinity, docking studies elucidate the molecular mechanism of action by revealing specific interactions between the ligand and the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. vlifesciences.com

For example, docking of benzylidine pyrrole-2-carbohydrazide derivatives into the InhA binding pocket showed that they adopt a conformation similar to the standard drug, forming non-covalent hydrogen bonds with key amino acid residues like Lysine 165. vlifesciences.com In another example, some pyrrole-2-carboxaldehyde compounds are believed to inhibit hypoxia-inducible factor-1 (HIF-1) activation by disrupting mitochondrial ROS-regulated HIF-1 signaling. nih.gov Computational studies on 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues suggested they inhibit sterol 14α-demethylase by binding in an access channel away from the catalytic heme iron, which could help avoid certain side effects. mdpi.com These detailed interaction maps are fundamental to understanding how these molecules exert their biological effects and provide a rational basis for designing more potent and selective inhibitors.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in elucidating complex reaction mechanisms. For the synthesis of pyrrole-2-carbaldehydes, a de novo synthesis from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters has been investigated. organic-chemistry.org The proposed mechanism, supported by mechanistic studies, involves a sequence of steps including iodination, Kornblum oxidation to form a key phenylglyoxal (B86788) intermediate, condensation with an amine, cyclization, and a final oxidative aromatization step. organic-chemistry.org Critically, labeling experiments confirmed that the oxygen atom of the aldehyde group originates from molecular oxygen (O₂). organic-chemistry.org This iodine/copper-mediated oxidative annulation provides an efficient route that avoids harsher oxidants, and computational studies can be used to model the transition states and intermediates of each step, providing a deeper understanding of the reaction pathway and energetics. organic-chemistry.org

Table 3: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 931-33-9 | C₅H₄BrNO |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 | C₅H₄BrNO₂ |

| 4-Acetyl-1H-pyrrole-2-carbaldehyde | Not explicitly found | C₇H₇NO₂ |

| Isoniazid | 54-85-3 | C₆H₇N₃O |

| Lysine | 56-87-1 | C₆H₁₄N₂O₂ |

| 3,4-Dimethyl-1H-pyrrole-2-carboxamide | Not explicitly found | C₇H₁₀N₂O |

Interactive data table functionality is not supported in this format.

Investigation of Transition States and Reaction Pathways

Detailed computational investigations into the specific transition states and reaction pathways of this compound are not widely available in published literature. However, studies on similar pyrrole-2-carbaldehyde derivatives provide a framework for understanding its reactivity.

For instance, the synthesis of pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate esters has been mechanistically studied. organic-chemistry.org The proposed pathway involves a sequence of iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. organic-chemistry.org It is plausible that computational modeling of this or similar synthetic routes for this compound would reveal the transition state energies for each step, indicating the rate-determining step and offering opportunities for reaction optimization.

Furthermore, theoretical studies on the cycloaddition reactions of related pyrrole-2-carbinols, which can be formed by the reduction of the corresponding carbaldehyde, have been conducted. These studies investigate the transition states to explain the observed stereoselectivity, a process that is highly dependent on the electronic nature of the substituents on the pyrrole ring. The presence of the electron-withdrawing bromine atom at the 4-position of this compound would be expected to significantly influence the energy of such transition states.

Understanding Reactivity Differences with Various Reagents

The reactivity of this compound is dictated by the interplay of the electron-donating pyrrole ring, the electron-withdrawing aldehyde group, and the halogen substituent. Computational methods can quantify these effects and predict how the molecule will interact with different reagents.

Halogenated aryl groups on related pyrrole-2-carbinols have been shown to influence reactivity in cycloaddition reactions. For example, a brominated pyrrole-2-carbinol derivative exhibited good enantioselectivity but a slightly reduced yield in a cycloaddition reaction, suggesting that the electronic effects of the bromine atom impact the reaction's progress. nih.gov

Computational models can be employed to calculate the electrostatic potential surface of this compound, visualizing the electron-rich and electron-poor regions of the molecule. This would predict the most likely sites for nucleophilic and electrophilic attack. For instance, the aldehyde carbon is an electrophilic site, susceptible to attack by nucleophiles, while the pyrrole ring, despite the bromine substituent, can still undergo electrophilic substitution, with the bromine atom directing incoming electrophiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a cornerstone of modern drug design, establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not documented, the extensive research on pyrrole derivatives provides a strong basis for understanding its potential.

Correlation of Structural Features with Biological Activity

QSAR studies on various classes of pyrrole derivatives have successfully identified key structural features that govern their biological activity. These studies often utilize descriptors that quantify steric, electronic, and hydrophobic properties.

A notable example is the development of Field-Based QSAR (FB-QSAR) models for pyrrole derivatives as inhibitors of cyclooxygenase (COX) enzymes. nih.gov In these models, the steric and electrostatic fields around the molecules were found to be significant contributors to their inhibitory activity. nih.gov For instance, the steric field accounted for 19.4% and 29.8% of the variance in COX-2 and COX-1 activity, respectively, while the electrostatic field contributed 11.3% and 9.4%. nih.gov Such models can predict the activity of new, unsynthesized compounds, including derivatives of this compound.

Another study on antitubercular pyrrole derivatives employed 3D-QSAR methods to build predictive models. These models help in understanding how the three-dimensional arrangement of substituents on the pyrrole ring affects the biological response. researchgate.net

| QSAR Study Focus | Key Findings | Relevant Structural Features |

| COX Inhibition | Steric and electrostatic fields are major determinants of activity. | Size and electronic nature of substituents on the pyrrole ring. |

| Antitubercular Activity | 3D arrangement of functional groups is critical for efficacy. | Spatial distribution of atoms and functional groups. |

This table is generated based on findings from related pyrrole derivative studies and illustrates the principles of QSAR.

Design of New Compounds with Enhanced Efficacy

The ultimate goal of QSAR modeling is the rational design of new compounds with improved therapeutic properties. By understanding which structural modifications are likely to enhance activity, medicinal chemists can focus their synthetic efforts on the most promising candidates.

Guided by FB-QSAR insights, researchers have successfully synthesized pyrrole derivatives with potent and selective COX-2 inhibitory activity. nih.gov The models predicted the pIC₅₀ values of newly designed compounds, and subsequent experimental testing confirmed the high activity of several candidates. nih.gov For example, one synthesized compound, 4h, had a predicted pIC₅₀ of 7.11, which was superior to the reference drugs ibuprofen (B1674241) (6.44) and nimesulide (B1678887) (6.20). nih.gov

This approach could be directly applied to the this compound scaffold. By computationally exploring various substitutions on the pyrrole nitrogen or modifications of the aldehyde group, QSAR models could predict which derivatives are most likely to exhibit a desired biological activity, be it as an anti-inflammatory, antibacterial, or anticancer agent. The bromine atom at the 4-position provides a key anchor point for such modifications, potentially leading to the discovery of novel therapeutic agents.

Advanced Characterization Techniques and Analytical Methodologies

Chromatographic Purity Assessment

Chromatographic techniques are fundamental for separating the target compound from impurities, which may originate from the synthetic route or degradation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like 4-Bromo-1H-pyrrole-2-carbaldehyde. The method separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a solvent system). A detector, commonly a UV-Vis spectrophotometer, quantifies the amount of each separated component.

For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of 95% or higher, determined by this method. sigmaaldrich.comaldlab.com

Table 1: Representative HPLC Purity Analysis Data

This table illustrates a typical output from an HPLC analysis for a sample of this compound.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.54 | 15,432 | 0.35 | Impurity A |

| 2 | 4.88 | 4,350,120 | 99.51 | This compound |

| 3 | 6.12 | 8,765 | 0.14 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying and quantifying volatile trace impurities. In GC, the sample is vaporized and separated based on boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

GC-MS analysis of this compound can detect residual solvents, starting materials, or by-products from its synthesis. The mass spectrum for the parent compound is characterized by specific ion fragments. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in pairs of peaks (M+ and M+2) in the mass spectrum for bromine-containing fragments. nih.gov

Table 2: Characteristic GC-MS Data for this compound

This table shows the most significant mass-to-charge ratio peaks observed in the mass spectrum of the compound. nih.gov

| Feature | m/z Value | Interpretation |

| Top Peak | 173 | Molecular Ion [M]⁺ corresponding to the ⁷⁹Br isotope |

| 2nd Highest Peak | 175 | Molecular Ion [M+2]⁺ corresponding to the ⁸¹Br isotope |

| 3rd Highest Peak | 174 | Isotopic peak contributions |

Thermal Analysis

Thermal analysis techniques are employed to study the effect of heat on the physical and chemical properties of a material. For a chemical compound, this provides crucial information about its thermal stability, melting behavior, and decomposition pathway.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound. The analysis involves heating a small amount of the sample at a constant rate and recording the mass loss. umw.edu.pl

For halogenated heterocyclic compounds, TGA can reveal a multi-step decomposition process. mdpi.comrsc.org The temperature at which significant mass loss begins (the onset temperature) is a key indicator of thermal stability. bibliotekanauki.pl The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to distinguish between overlapping decomposition steps. umw.edu.pl Studies on similar heterocyclic structures show that thermal stability can exceed 250°C. mdpi.comnih.gov The decomposition of such molecules in an inert atmosphere often proceeds via a radical mechanism, leading to the breaking of C-C, C-N, and C-O bonds. nih.gov

Table 3: Illustrative TGA Data for a Halogenated Heterocyclic Compound

This table presents a hypothetical decomposition profile for a compound like this compound under an inert nitrogen atmosphere.

| Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Associated Process |

| 25 - 260 | < 1% | - | No significant decomposition |

| 260 - 450 | ~ 55% | 310 | Primary decomposition (loss of CO, HBr) |

| 450 - 600 | ~ 44% | 520 | Secondary decomposition/charring |

Differential Scanning Calorimetry (DSC) is used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining the melting point and enthalpy of fusion of a crystalline solid like this compound.

During a DSC scan, a phase transition, such as melting, appears as an endothermic peak on the DSC thermogram. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). For related halogenated derivatives, melting points can be sharp and occur at high temperatures, indicating a stable crystalline lattice. mdpi.com The melting point is a critical physical property that serves as an indicator of purity; impurities typically broaden the melting range and lower the melting point.

Table 4: Representative DSC Data for this compound

This table shows typical data obtained from a DSC measurement.

| Parameter | Value | Unit |

| Onset of Melting | 139.5 | °C |

| Melting Point (Peak) | 141.2 | °C |

| Enthalpy of Fusion (ΔHfus) | 135.8 | J/g |

Elemental Analysis

Elemental analysis is a destructive method used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample. The experimental results are compared with the theoretical values calculated from the compound's molecular formula, C₅H₄BrNO. nih.gov A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and supports its structural identification. This technique is fundamental for confirming the identity of a newly synthesized batch of the compound.

Table 5: Elemental Analysis Data for this compound

A comparison of the calculated and hypothetical experimental values for the elemental composition of C₅H₄BrNO (Molar Mass: 174.00 g/mol ). nih.gov

| Element | Theoretical Mass % | Found Mass % |

| Carbon (C) | 34.51 | 34.48 |

| Hydrogen (H) | 2.32 | 2.35 |

| Bromine (Br) | 45.93 | 45.85 |

| Nitrogen (N) | 8.05 | 8.01 |

| Oxygen (O) | 9.19 | 9.31 |

Confirmation of Empirical Formula

The empirical formula of a chemical compound represents the simplest whole-number ratio of atoms of each element present in the compound. For this compound, with a molecular formula of C₅H₄BrNO, the empirical formula is the same as its molecular formula. The confirmation of this formula is a critical step in the characterization of the compound, ensuring its identity and purity. This is typically achieved through a combination of elemental analysis and high-resolution mass spectrometry (HRMS).

Elemental Analysis

Elemental analysis provides the percentage composition of the constituent elements (Carbon, Hydrogen, Nitrogen, and Bromine) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula and atomic weights of the elements.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 34.53 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 2.32 |

| Bromine | Br | 79.90 | 1 | 79.90 | 45.92 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.05 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.20 |

| Total | 174.00 | 100.00 |

Note: The values are based on the molecular formula C₅H₄BrNO and standard atomic weights.